molecular formula C16H8O2S B12788816 Naphtho[2,1-f][1]benzothiole-7,11-dione CAS No. 7495-38-7

Naphtho[2,1-f][1]benzothiole-7,11-dione

Cat. No.: B12788816
CAS No.: 7495-38-7
M. Wt: 264.3 g/mol
InChI Key: QWEGWWUNKLWTNM-UHFFFAOYSA-N
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Description

NSC 407704: , also known as 4-Methylmorpholine, is a chemical compound with the molecular formula C5H11NO. It is a heterocyclic amine with a morpholine ring substituted by a methyl group at the nitrogen atom. This compound is widely used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylmorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with formaldehyde and hydrogen in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective process.

Industrial Production Methods: In industrial settings, 4-Methylmorpholine is produced through the catalytic hydrogenation of morpholine. This process involves the use of a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation reaction. The reaction is carried out in a reactor under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: 4-Methylmorpholine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, depending on the desired product.

    Reduction: Reduction of 4-Methylmorpholine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran, under anhydrous conditions.

    Substitution: Substitution reactions involving 4-Methylmorpholine often occur at the nitrogen atom. For example, it can react with alkyl halides to form N-alkyl derivatives. These reactions are typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions include N-alkyl derivatives, oxidized morpholine compounds, and reduced morpholine derivatives. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

4-Methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in organic synthesis. Its ability to act as a base and nucleophile makes it valuable in various chemical reactions, such as the formation of amides and esters.

    Biology: In biological research, 4-Methylmorpholine is used as a buffer in biochemical assays and as a stabilizer for enzymes and proteins.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives have shown potential as therapeutic agents for various diseases.

    Industry: 4-Methylmorpholine is used in the production of surfactants, corrosion inhibitors, and rubber chemicals. It also serves as a catalyst in polymerization reactions and as a stabilizer for polyurethane foams.

Mechanism of Action

The mechanism of action of 4-Methylmorpholine involves its ability to act as a base and nucleophile in chemical reactions. It can donate a pair of electrons to form covalent bonds with electrophiles, facilitating various chemical transformations. In biological systems, it can interact with enzymes and proteins, stabilizing their structures and enhancing their activity.

Comparison with Similar Compounds

    Morpholine: The parent compound of 4-Methylmorpholine, morpholine, lacks the methyl group at the nitrogen atom. It has similar chemical properties but differs in its reactivity and applications.

    N-Methylmorpholine: This compound has a methyl group attached to the nitrogen atom, similar to 4-Methylmorpholine. it differs in its physical properties and reactivity due to the presence of an additional methyl group.

    Piperidine: Piperidine is another heterocyclic amine with a similar structure to morpholine. It has different chemical properties and applications, making it distinct from 4-Methylmorpholine.

Uniqueness of 4-Methylmorpholine: 4-Methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a base and nucleophile, along with its stability and reactivity, makes it valuable in various chemical and industrial applications.

Properties

CAS No.

7495-38-7

Molecular Formula

C16H8O2S

Molecular Weight

264.3 g/mol

IUPAC Name

naphtho[2,1-f][1]benzothiole-7,11-dione

InChI

InChI=1S/C16H8O2S/c17-14-11-6-5-9-3-1-2-4-10(9)13(11)15(18)16-12(14)7-8-19-16/h1-8H

InChI Key

QWEGWWUNKLWTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C3=O)C=CS4

Origin of Product

United States

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